molecular formula C18H13ClN2O2 B5111811 N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide

N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide

Cat. No. B5111811
M. Wt: 324.8 g/mol
InChI Key: DIAVMNRLOLZOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide, commonly referred to as CPN, is a chemical compound that has increasingly gained attention in the scientific community due to its potential applications in research. CPN is a synthetic compound that is commonly used as a tool for studying biological systems and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

CPN exerts its effects by binding to the active site of enzymes and proteins, thereby inhibiting their activity. CPN has been shown to bind to the catalytic site of proteases, kinases, and phosphatases, which results in the inhibition of their activity. CPN has also been shown to bind to the SH2 domain of certain proteins, which results in the inhibition of protein-protein interactions.
Biochemical and Physiological Effects:
CPN has been shown to have a wide range of biochemical and physiological effects. CPN has been shown to inhibit the activity of proteases, kinases, and phosphatases, which are important enzymes involved in a wide range of cellular processes. CPN has also been shown to inhibit the growth of certain cancer cells by targeting specific proteins involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

CPN has several advantages for use in lab experiments. CPN is a synthetic compound that is readily available and can be easily synthesized in large quantities. CPN is also highly selective and can be used to selectively inhibit certain enzymes and proteins. However, CPN also has some limitations for use in lab experiments. CPN has been shown to have off-target effects, which can result in the inhibition of unintended proteins. CPN can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving CPN. One area of research involves the development of new CPN analogs with improved selectivity and reduced toxicity. Another area of research involves the use of CPN as a tool for studying protein-protein interactions in complex biological systems. Additionally, CPN could be used as a potential therapeutic agent for the treatment of certain diseases, such as cancer, by selectively targeting specific proteins involved in disease progression.

Synthesis Methods

CPN is synthesized by reacting 2-chloroaniline with 1-naphthoyl chloride in the presence of a base. The reaction results in the formation of CPN, which can be further purified using column chromatography. CPN is a white crystalline solid that is soluble in organic solvents and water.

Scientific Research Applications

CPN has been widely used as a tool for studying biological systems due to its ability to selectively inhibit certain enzymes and proteins. CPN has been shown to inhibit the activity of proteases, kinases, and phosphatases, which are important enzymes involved in a wide range of cellular processes. CPN has also been used as a probe for studying protein-protein interactions and has been shown to selectively bind to certain proteins.

properties

IUPAC Name

N-[(2-chlorophenyl)carbamoyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-15-10-3-4-11-16(15)20-18(23)21-17(22)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAVMNRLOLZOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)carbamoyl]naphthalene-1-carboxamide

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